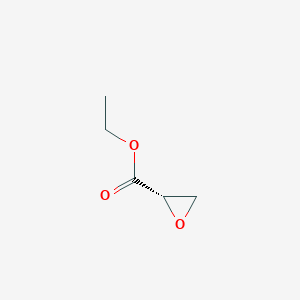

(2S)-环氧乙烷-2-羧酸乙酯

描述

The description of a chemical compound includes its IUPAC name, molecular formula, and structure. It may also include its role in biological systems if applicable .

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This includes the starting materials, reaction conditions, and the mechanism of the reaction .

Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D structure of the molecule. This includes the arrangement of atoms, the type of bonds between them, and any functional groups present .

Chemical Reactions Analysis

Chemical reactions analysis involves understanding how the compound reacts with other substances. This includes the type of reactions it undergoes, the products formed, and the conditions required for the reactions .

Physical And Chemical Properties Analysis

Physical and chemical properties include things like melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .

科学研究应用

Application in Organic Chemistry

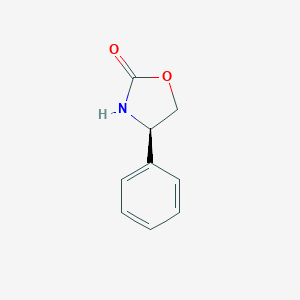

Ethyl (2S)-oxirane-2-carboxylate

is a type of organic compound . It’s also known as 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate . This compound has a molecular weight of 271.31 g/mol and a molecular formula of C13H21NO5 .

Use in Esterification Processes

In a study, 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate was synthesized from 2-trimethylsilylethanol in high yield . This imidate is an effective reagent for the formation of 2-trimethylsilylethyl esters without the need for an exogenous promoter or catalyst, as the carboxylic acid substrate is acidic enough to promote ester formation without an additive . A deuterium labeling study indicated that a β-silyl carbocation intermediate is involved in the transformation .

Synthesis of New Pentitol Derivative

A new pentitol derivative, ethyl (2S,4S)-1,4-anhydro-3-deoxypentitol-2-carboxylate, was isolated in a study . The isolation and structure determination of this compound were described in the study .

Chemoenzymatic Stereodivergent Synthesis

The ethyl esters of the four possible stereoisomers of the biologically relevant 2,3-dimethylglyceric acid were accessed using a chemoenzymatic methodology . The products were obtained as pure enantiomers (ee > 95%) with good overall yields (from 20 to 42%) .

Biotechnological Applications of Alcohol Dehydrogenases

Alcohol dehydrogenases (ADHs) are a group of oxidoreductases that catalyze the interconversion between alcohols and aldehydes or ketones . Ethyl (2S)-oxirane-2-carboxylate, being an alcohol, can be a substrate for these enzymes. ADHs have been widely studied and applied in the asymmetric synthesis of chiral alcohols, based on their high stereoselectivity under mild conditions . More attention has been paid to the exploration of robust enzymes with high catalytic efficiency and the development of novel non-aqueous media to improve the solubility of substrates .

Use as a Solvent

Ethyl lactate, which can be synthesized from ethyl (2S)-oxirane-2-carboxylate, is an environmentally benign solvent with effectiveness comparable to petroleum-based solvents . It has many applications such as food additive (flavoring agent), fragrances, pharmaceutical (as dissolving/dispersing excipient), and agricultural (for instance in copper or cadmium removal from contaminated soils) .

Synthesis of Cooling Agents

In a study, a new class of potential cooling agents, menthol glycinates, were synthesized in two steps, starting from bromoacetyl bromide and (−)-menthol . The resulting brominated menthol ester readily undergoes substitution reactions with NH3 and 1° or 2° amines to provide menthol glycinates . Ethyl (2S)-oxirane-2-carboxylate could potentially be used in similar synthetic processes to create new classes of cooling agents.

E2 Reaction Mechanism Studies

Ethyl (2S)-oxirane-2-carboxylate could potentially be used in studies of E2 reaction mechanisms . E2 reactions involve the removal of a proton and a leaving group from a molecule, resulting in the formation of a double bond. The stereochemical consequences of reactant molecules obtaining anti-periplanar geometry prior to E2 reactions have been observed in numerous experiments .

Plant Growth Regulation

Ethyl (2S)-oxirane-2-carboxylate could potentially be used in the formulation of plant growth regulators . Plant growth regulators are increasingly being used to suppress seedheads and leaf growth due to rising mowing costs and danger posed to operators and other personnel .

Medicinal Chemistry

Ethyl (2S)-oxirane-2-carboxylate could potentially be used in the synthesis of medicinally important heterocyclic compounds . Heterocycles are present in more than 85% of all physiologically active chemical compounds , and several compounds of natural origin, such as alkaloids, morphine, vinblastine, and reserpine, include heterocyclic components .

安全和危害

未来方向

属性

IUPAC Name |

ethyl (2S)-oxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-2-7-5(6)4-3-8-4/h4H,2-3H2,1H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGWSXRILNPXKJ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30911973 | |

| Record name | Ethyl oxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30911973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (2S)-oxirane-2-carboxylate | |

CAS RN |

111058-34-5 | |

| Record name | Ethyl (2S)-2-oxiranecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111058-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl oxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30911973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl (2S)-oxirane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B21206.png)

![2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid](/img/structure/B21226.png)

![Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate](/img/structure/B21229.png)